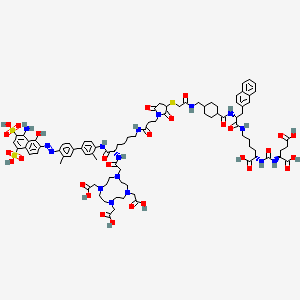

EB-PSMA-617

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C88H112N16O28S3 |

|---|---|

Molecular Weight |

1938.1 g/mol |

IUPAC Name |

(2S)-2-[[(1S)-5-[[(2R)-2-[[4-[[[2-[1-[3-[[(5S)-6-[4-[4-[(8-amino-1-hydroxy-5,7-disulfonaphthalen-2-yl)diazenyl]-3-methylphenyl]-2-methylanilino]-6-oxo-5-[[2-[4,7,10-tris(carboxymethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]hexyl]amino]-3-oxopropyl]-2,5-dioxopyrrolidin-3-yl]sulfanylacetyl]amino]methyl]cyclohexanecarbonyl]amino]-3-naphthalen-2-ylpropanoyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid |

InChI |

InChI=1S/C88H112N16O28S3/c1-51-39-58(59-20-23-62(52(2)40-59)98-99-63-24-21-60-69(134(127,128)129)44-70(135(130,131)132)80(89)79(60)81(63)117)19-22-61(51)94-84(120)64(93-72(106)46-100-31-33-101(47-76(111)112)35-37-103(49-78(115)116)38-36-102(34-32-100)48-77(113)114)11-5-7-28-90-71(105)27-30-104-74(108)43-68(85(104)121)133-50-73(107)92-45-53-13-17-56(18-14-53)82(118)95-67(42-54-15-16-55-9-3-4-10-57(55)41-54)83(119)91-29-8-6-12-65(86(122)123)96-88(126)97-66(87(124)125)25-26-75(109)110/h3-4,9-10,15-16,19-24,39-41,44,53,56,64-68,117H,5-8,11-14,17-18,25-38,42-43,45-50,89H2,1-2H3,(H,90,105)(H,91,119)(H,92,107)(H,93,106)(H,94,120)(H,95,118)(H,109,110)(H,111,112)(H,113,114)(H,115,116)(H,122,123)(H,124,125)(H2,96,97,126)(H,127,128,129)(H,130,131,132)/t53?,56?,64-,65-,66-,67+,68?/m0/s1 |

InChI Key |

FJXZIJARXATZAM-CDTSPDBTSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)NC(=O)[C@H](CCCCNC(=O)CCN5C(=O)CC(C5=O)SCC(=O)NCC6CCC(CC6)C(=O)N[C@H](CC7=CC8=CC=CC=C8C=C7)C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CN9CCN(CCN(CCN(CC9)CC(=O)O)CC(=O)O)CC(=O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)O)S(=O)(=O)O)O)C)NC(=O)C(CCCCNC(=O)CCN5C(=O)CC(C5=O)SCC(=O)NCC6CCC(CC6)C(=O)NC(CC7=CC8=CC=CC=C8C=C7)C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CN9CCN(CCN(CCN(CC9)CC(=O)O)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

EB-PSMA-617 mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of EB-PSMA-617

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a promising radiopharmaceutical agent for the targeted therapy of prostate cancer. This document provides a comprehensive overview of its mechanism of action, detailing its molecular components, binding characteristics, and the therapeutic principles it employs. By modifying the well-established PSMA-617 ligand with an Evans blue (EB) derivative, this compound exhibits an enhanced pharmacokinetic profile, leading to improved tumor targeting and therapeutic efficacy. This guide synthesizes key quantitative data, outlines detailed experimental protocols for its evaluation, and provides visual representations of its mechanism and experimental workflows to support further research and development in the field of radioligand therapy.

Core Mechanism of Action

This compound is a radioligand therapeutic agent designed to selectively deliver cytotoxic radiation to prostate cancer cells that overexpress Prostate-Specific Membrane Antigen (PSMA).[1] Its mechanism of action is a multi-step process that leverages the high specificity of the PSMA-617 ligand, the pharmacokinetic-enhancing properties of the Evans blue moiety, and the therapeutic efficacy of a chelated radionuclide.

The process begins with the intravenous administration of this compound.[1] The Evans blue component of the molecule reversibly binds to circulating serum albumin, a protein abundant in the bloodstream.[2][3] This binding significantly extends the agent's circulatory half-life, preventing rapid renal clearance that is typical for smaller molecules like PSMA-617.[2][3] The prolonged presence in the bloodstream increases the probability of the PSMA-617 ligand encountering and binding to PSMA, which is highly expressed on the surface of prostate cancer cells.[4][5]

Upon binding to PSMA, the this compound complex is internalized by the cancer cell through endocytosis.[6] Once inside the cell, the chelated radionuclide, such as Lutetium-177 (¹⁷⁷Lu) or Actinium-225 (²²⁵Ac), emits therapeutic radiation.[7] ¹⁷⁷Lu releases beta particles, which are electrons that can travel a few millimeters in tissue, causing single and double-strand DNA breaks in the target cell and adjacent cells, a phenomenon known as the "crossfire effect."[6] This DNA damage ultimately triggers programmed cell death (apoptosis).[7] The theranostic nature of some radionuclides, like ¹⁷⁷Lu, also allows for non-invasive imaging via SPECT/CT to visualize tumor targeting and assess treatment response.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data that highlight the improved performance of this compound compared to its parent molecule, PSMA-617.

Table 1: Comparative Binding Affinities

| Compound | Target | Cell Line | Binding Affinity (IC50) | Binding Affinity (KD) |

| This compound | PSMA | 22Rv1 | 7.91 nM | - |

| PSMA-617 | PSMA | 22Rv1 | 27.49 nM | - |

| This compound | Human PSMA Protein | - | - | 4.38 nM |

| PSMA-617 | Human PSMA Protein | - | - | 2.53 nM |

| This compound | Mouse PSMA Protein | - | - | 2.92 nM |

| PSMA-617 | Mouse PSMA Protein | - | - | 1.83 nM |

Table 2: Preclinical Biodistribution in PC3-PIP Tumor-Bearing Mice (4 hours post-injection)

| Radioligand | Tumor Uptake (%ID/g) |

| ¹⁷⁷Lu-EB-PSMA-617 | 127.36 ± 16.95 |

| ¹⁷⁷Lu-PSMA-617 | 17.44 ± 6.29 |

Table 3: Clinical Dosimetry Data from a First-in-Human Study of ¹⁷⁷Lu-EB-PSMA-617

| Organ/Tissue | Absorbed Dose (mSv/MBq) |

| Red Bone Marrow | 0.0547 ± 0.0062 |

| Kidneys | 2.39 ± 0.69 |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the evaluation of this compound.

In Vitro PSMA Binding Affinity Assay

Objective: To determine the binding affinity (IC50) of this compound and PSMA-617 to PSMA-expressing prostate cancer cells.

Materials:

-

PSMA-positive human prostate cancer cell line (e.g., 22Rv1).

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS).

-

Binding buffer (e.g., RPMI-1640 with 5% BSA).

-

Radiolabeled PSMA ligand (e.g., ¹⁷⁷Lu-PSMA-617) as a competitor.

-

Unlabeled this compound and PSMA-617 at various concentrations.

-

PSMA inhibitor (e.g., 2-(phosphonomethyl)pentane-1,5-dioic acid - 2-PMPA) for determining non-specific binding.

-

Gamma counter.

Procedure:

-

Seed 22Rv1 cells in 24-well plates and allow them to adhere overnight.

-

Wash the cells with binding buffer.

-

Incubate the cells with a fixed concentration of the radiolabeled PSMA ligand and varying concentrations of unlabeled this compound or PSMA-617 for 1 hour at 37°C.

-

To determine non-specific binding, incubate a set of cells with the radiolabeled ligand in the presence of a high concentration of a known PSMA inhibitor (e.g., 2-PMPA).

-

After incubation, remove the supernatant and wash the cells with cold binding buffer.

-

Lyse the cells (e.g., with 1 M NaOH) and collect the lysate.

-

Measure the radioactivity in the cell lysate using a gamma counter.

-

Calculate the percentage of specific binding at each concentration of the unlabeled ligand.

-

Determine the IC50 value, which is the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radiolabeled ligand, by non-linear regression analysis.

In Vivo Biodistribution Study in a Murine Model

Objective: To compare the tumor uptake and organ distribution of ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-617.

Materials:

-

Male athymic nude mice bearing PSMA-positive prostate cancer xenografts (e.g., PC3-PIP).

-

¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-617.

-

Saline solution for injection.

-

Anesthesia (e.g., isoflurane).

-

Gamma counter.

-

Precision balance.

Procedure:

-

Administer a known amount of ¹⁷⁷Lu-EB-PSMA-617 or ¹⁷⁷Lu-PSMA-617 intravenously to tumor-bearing mice.

-

At predetermined time points (e.g., 1, 4, 24, 48, and 72 hours) post-injection, euthanize the mice.

-

Collect blood and dissect major organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, lungs, heart, muscle, bone).

-

Weigh each tissue sample.

-

Measure the radioactivity in each tissue sample and in a standard of the injected dose using a gamma counter.

-

Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and time point.

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of Action of this compound.

Experimental Workflow Diagram

Caption: Preclinical Evaluation Workflow for this compound.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. benchchem.com [benchchem.com]

- 3. Novel “Add-On” Molecule Based on Evans Blue Confers Superior Pharmacokinetics and Transforms Drugs to Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. mdpi.com [mdpi.com]

- 6. Administration Routes for SSTR-/PSMA- and FAP-Directed Theranostic Radioligands in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tumor dosimetry of [<sup>177</sup>Lu]Lu-PSMA-617 for the treatment of metastatic castration-resistant prostate cancer: Results from the VISION trial sub-study. - ASCO [asco.org]

The Rationale for Evans Blue Modification of PSMA-617: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The modification of PSMA-617, a potent Prostate-Specific Membrane Antigen (PSMA)-targeting radioligand, with an Evans blue (EB) derivative represents a significant advancement in the field of radiopharmaceutical therapy for prostate cancer. The primary rationale for this modification is to improve the pharmacokinetic profile of PSMA-617, thereby enhancing its therapeutic efficacy. This is achieved by exploiting the natural affinity of Evans blue for serum albumin, which extends the circulation half-life of the radioligand. This prolonged residence time in the bloodstream allows for greater accumulation in PSMA-expressing tumor tissues, leading to a higher radiation dose delivered to the cancer cells and a more potent anti-tumor effect. Preclinical studies have demonstrated that this strategy can lead to complete tumor eradication with a single low dose, a significant improvement over the multi-cycle treatments often required with unmodified PSMA-617.[1][2][3][4] This technical guide provides an in-depth overview of the core rationale, experimental methodologies, and key data supporting the development of EB-PSMA-617.

Core Rationale: Overcoming the Pharmacokinetic Limitations of PSMA-617

PSMA-617 is a small molecule that, when labeled with a therapeutic radionuclide such as Lutetium-177 (¹⁷⁷Lu), effectively targets and irradiates PSMA-positive prostate cancer cells.[1][5] However, a key limitation of small molecules like PSMA-617 is their rapid clearance from the body.[6][7] This fast excretion reduces the time available for the radioligand to accumulate in the tumor, potentially limiting its therapeutic efficacy and necessitating multiple high-dose administrations.[1][2][3]

The conjugation of an Evans blue moiety to PSMA-617 directly addresses this challenge. Evans blue is a non-covalently binding ligand to serum albumin, a long-lived and abundant protein in the blood.[1][2][8] By attaching an EB derivative to PSMA-617, the resulting conjugate (this compound) reversibly binds to circulating albumin. This "piggybacking" onto albumin significantly extends the blood half-life of the radiopharmaceutical from minutes to several hours.[2][8]

This prolonged circulation has a profound impact on the biodistribution of the therapeutic agent:

-

Increased Tumor Accumulation: The extended time window for binding to PSMA on tumor cells results in significantly higher uptake and retention of the radioligand in the tumor.[1][2][8]

-

Enhanced Therapeutic Efficacy: The increased radiation dose delivered to the tumor leads to a more potent and durable anti-tumor response. Preclinical studies have shown that a single low dose of ¹⁷⁷Lu-EB-PSMA-617 can be sufficient to eradicate established tumors in animal models.[1][2][3]

-

Potential for Reduced Dosing and Frequency: The improved efficacy may allow for a reduction in the total amount of radioactivity administered and the number of treatment cycles required, potentially leading to a better safety profile and reduced patient burden.[2][3]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is a multi-step process that involves the modification of both the PSMA-617 core and an Evans blue derivative to enable their conjugation. The general synthetic strategy is as follows:

-

Modification of PSMA-617: The primary amine of the PSMA-617 precursor is modified to introduce a reactive thiol group. This is typically achieved by reacting the amine with a reagent like N-succinimidyl S-acetylthioacetate (SATA) to introduce a protected thiol, which is then deprotected to yield the free thiol.[1][2]

-

Functionalization of Evans Blue: An Evans blue derivative is functionalized with a maleimide group. This creates a thiol-reactive handle that can be used for conjugation.

-

Conjugation: The thiol-modified PSMA-617 is then reacted with the maleimide-functionalized Evans blue derivative via a Michael addition reaction to form the stable thioether linkage, yielding the final this compound conjugate.[1][2]

-

Purification and Characterization: The final product is purified using techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). The identity and purity of the compound are confirmed by methods like mass spectrometry and analytical HPLC.

Radiolabeling

The this compound conjugate is designed to be readily radiolabeled with therapeutic radionuclides like ¹⁷⁷Lu or diagnostic radionuclides like Gallium-68 (⁶⁸Ga). The DOTA chelator integrated into the PSMA-617 structure facilitates this process.

-

Reaction Setup: A solution of the this compound precursor is mixed with the desired radionuclide (e.g., ¹⁷⁷LuCl₃) in a suitable buffer (e.g., sodium acetate or ammonium acetate) at an acidic to neutral pH.

-

Heating: The reaction mixture is heated at an elevated temperature (typically 80-100°C) for a specific duration (e.g., 10-30 minutes) to facilitate the chelation of the radionuclide by the DOTA moiety.

-

Quality Control: The radiochemical purity of the final radiolabeled product is assessed using radio-thin-layer chromatography (radio-TLC) or radio-HPLC to ensure that the radionuclide is efficiently incorporated into the this compound molecule.

In Vitro Assays

-

Competition Binding Assay: To determine the binding affinity (IC50) of this compound to the PSMA receptor, a competitive binding assay is performed using PSMA-expressing prostate cancer cells (e.g., LNCaP or PC3-PIP). The cells are incubated with a known concentration of a radiolabeled PSMA ligand (e.g., [⁶⁸Ga]Ga-PSMA-11) and increasing concentrations of the non-radiolabeled this compound. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.

-

Cellular Uptake and Internalization Assay: PSMA-positive cells are incubated with the radiolabeled this compound for various time points. To measure total cell-associated radioactivity, the cells are washed and the radioactivity is counted. To differentiate between membrane-bound and internalized radioactivity, the cells are first treated with an acidic buffer to strip off surface-bound radioactivity before lysis and counting of the internalized fraction. These studies confirm that the modification does not negatively impact the internalization of the radioligand, which is crucial for delivering the therapeutic payload inside the tumor cell.[2]

In Vivo Studies in Animal Models

-

Biodistribution Studies: Tumor-bearing mice (typically xenograft models with PSMA-positive human prostate cancer cells) are injected with the radiolabeled this compound. At various time points post-injection, the animals are euthanized, and major organs and the tumor are harvested. The radioactivity in each tissue is measured using a gamma counter, and the uptake is expressed as the percentage of the injected dose per gram of tissue (%ID/g). These studies provide a quantitative comparison of tumor uptake and clearance from normal organs between the modified and unmodified compounds.

-

Therapeutic Efficacy Studies: Tumor-bearing mice are randomized into different treatment groups: a control group (receiving saline), a group receiving the radiolabeled unmodified PSMA-617, and a group receiving the radiolabeled this compound. Tumor growth is monitored over time by caliper measurements. The body weight of the animals is also monitored as an indicator of systemic toxicity. Survival rates are also a key endpoint in these studies.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies comparing PSMA-617 and this compound.

Table 1: In Vitro Binding Affinity

| Compound | Cell Line | IC50 (nM) |

| PSMA-617 | 22Rv1 | 27.49 |

| This compound | 22Rv1 | 7.91 |

Data extracted from a study comparing different PSMA-targeting agents, highlighting the retained or improved binding affinity of the Evans blue-modified compound.[6]

Table 2: Biodistribution of ¹⁷⁷Lu-labeled PSMA-617 and this compound in PC3-PIP Tumor-Bearing Mice (%ID/g)

| Organ | ¹⁷⁷Lu-PSMA-617 (24h p.i.) | ¹⁷⁷Lu-EB-PSMA-617 (24h p.i.) |

| Blood | ~0.1 | ~15 |

| Tumor | ~10-15 | ~30-40 |

| Kidneys | ~1-2 | ~10-15 |

| Liver | ~0.2 | ~2-3 |

| Salivary Glands | ~1-2 | ~5-10 |

Approximate values compiled from published preclinical data. The significantly higher blood retention of ¹⁷⁷Lu-EB-PSMA-617 at 24 hours post-injection (p.i.) correlates with the substantially increased tumor uptake compared to ¹⁷⁷Lu-PSMA-617.[1][9]

Visualizations

Diagram 1: Rationale for Evans Blue Modification

Caption: Rationale for improving PSMA-617 pharmacokinetics with Evans blue.

Diagram 2: Experimental Workflow for Preclinical Evaluation

Caption: Preclinical evaluation workflow for this compound.

Diagram 3: Mechanism of Enhanced Tumor Targeting

Caption: Enhanced tumor targeting mechanism of this compound.

Conclusion

The modification of PSMA-617 with an Evans blue derivative is a rational and effective strategy to improve the pharmacokinetic properties of this important radiopharmaceutical. By extending its circulation half-life through reversible binding to serum albumin, this compound achieves significantly higher tumor accumulation and enhanced therapeutic efficacy in preclinical models. This approach holds the promise of improving clinical outcomes for patients with prostate cancer by potentially enabling more effective tumor control with lower and less frequent doses of radiation. Further clinical investigation is warranted to translate these promising preclinical findings into patient care.

References

- 1. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. isosolutions.com [isosolutions.com]

- 3. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pharmrxiv.de [pharmrxiv.de]

- 9. Design and Preclinical Evaluation of a Novel Prostate-Specific Membrane Antigen Radioligand Modified with a Transthyretin Binder - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: EB-PSMA-617 Binding Affinity to Serum Albumin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Evans Blue-modified PSMA-617 (EB-PSMA-617) to serum albumin. The modification of PSMA-617 with an Evans Blue derivative is a strategic approach to enhance the pharmacokinetic profile of this potent radiopharmaceutical, ultimately aiming to improve its therapeutic efficacy in targeting prostate-specific membrane antigen (PSMA)-positive tumors. By reversibly binding to the abundant serum albumin, this compound exhibits a prolonged circulation half-life, leading to increased accumulation in tumor tissues.[1][2]

This document details the quantitative binding data, experimental methodologies for affinity determination, and the underlying molecular interactions.

Quantitative Data on Serum Albumin Binding

The binding of this compound and related Evans Blue derivatives to serum albumin is characterized by a high affinity, which is crucial for its mechanism of action. While a specific dissociation constant (Kd) for this compound is not consistently reported across the literature, data from analogous compounds and related studies provide a strong indication of its binding characteristics. The affinity of Evans Blue itself for albumin is in the low micromolar range.[1][3]

For a quantitative perspective, the following table summarizes the binding affinity of various albumin-binding radiopharmaceuticals, including those with Evans Blue derivatives.

| Compound | Albumin Source | Method | Binding Parameter | Value |

| Evans Blue | Not Specified | Not Specified | Kd | ~2.5 µM[3] |

| Truncated Evans Blue Derivative | Not Specified | Not Specified | Affinity | Low Micromolar[1] |

| [64Cu]Cu DOTA-EB-αvβ6-BP | Human Serum | Serum Protein Binding Assay | % Bound | 53.4 ± 0.9%[4] |

| [64Cu]Cu DOTA-EB-αvβ6-BP | Mouse Serum | Serum Protein Binding Assay | % Bound | 41.9 ± 1.1%[4] |

Experimental Protocols

The determination of the binding affinity of a radiolabeled ligand like this compound to a soluble protein such as serum albumin can be accomplished through several well-established methods. Below are detailed protocols for two common approaches: a radioligand filtration binding assay and biolayer interferometry.

Protocol 1: Radioligand Filtration Binding Assay for Soluble Proteins

This method is adapted from standard radioligand binding assays and is suitable for determining the binding affinity of a radiolabeled small molecule to a soluble protein.

1. Materials:

-

[177Lu]this compound (radioligand)

-

Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA)

-

Binding Buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Unlabeled this compound (for competition assay)

-

96-well filter plates with a suitable molecular weight cut-off (e.g., 30 kDa)

-

Vacuum filtration manifold

-

Scintillation counter and scintillation fluid

2. Saturation Binding Experiment (to determine Kd and Bmax):

-

Prepare a series of dilutions of [177Lu]this compound in binding buffer at concentrations ranging from below to above the expected Kd.

-

In a 96-well plate, add a fixed concentration of HSA to each well.

-

Add the varying concentrations of [177Lu]this compound to the wells.

-

To determine non-specific binding, a parallel set of wells should be prepared containing a high concentration of unlabeled this compound in addition to the radioligand and HSA.

-

Incubate the plate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Following incubation, transfer the contents of each well to the filter plate.

-

Apply a vacuum to separate the bound ligand (retained on the filter with HSA) from the free ligand (which passes through).

-

Wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

After drying the filter plate, add scintillation fluid to each well and measure the radioactivity using a scintillation counter.

-

Specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then analyzed using non-linear regression to determine the Kd and Bmax.

3. Competition Binding Experiment (to determine Ki):

-

Prepare a series of dilutions of unlabeled this compound.

-

In a 96-well plate, add a fixed concentration of HSA and a fixed concentration of [177Lu]this compound (typically at or below its Kd).

-

Add the varying concentrations of unlabeled this compound to the wells.

-

Follow steps 5-10 from the saturation binding experiment.

-

The data is analyzed to determine the IC50 (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Protocol 2: Biolayer Interferometry (BLI)

BLI is a label-free technology that can measure real-time kinetics of interactions between a ligand immobilized on a biosensor and an analyte in solution.

1. Materials:

-

BLI instrument (e.g., Octet system)

-

Streptavidin (SA) biosensors

-

Biotinylated Human Serum Albumin (HSA)

-

This compound (unlabeled)

-

Kinetics Buffer (e.g., PBS with 0.1% BSA and 0.02% Tween-20)

2. Experimental Procedure:

-

Immobilization: Hydrate the SA biosensors in kinetics buffer. Load biotinylated HSA onto the SA biosensors to a desired level.

-

Baseline: Equilibrate the biosensors in kinetics buffer to establish a stable baseline.

-

Association: Move the biosensors to wells containing various concentrations of this compound in kinetics buffer and measure the binding in real-time.

-

Dissociation: Transfer the biosensors back to wells containing only kinetics buffer to measure the dissociation of this compound from the immobilized HSA.

-

Data Analysis: The resulting sensorgrams are analyzed using the instrument's software to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Visualizations

To further elucidate the concepts discussed, the following diagrams illustrate key processes and relationships.

Caption: Synthesis and Radiolabeling of [177Lu]this compound.

Caption: Experimental Workflow for Radioligand Filtration Binding Assay.

Caption: Mechanism of Action of this compound in vivo.

References

- 1. Novel “Add-On” Molecule Based on Evans Blue Confers Superior Pharmacokinetics and Transforms Drugs to Theranostic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. “Albumin Hitchhiking” with an Evans Blue Analog for Cancer Theranostics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. mdpi.com [mdpi.com]

In vitro characterization of EB-PSMA-617

An In-Depth Technical Guide on the In Vitro Characterization of EB-PSMA-617

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of this compound, a promising radioligand for the treatment of prostate cancer. This compound is an analogue of the well-established PSMA-617, modified with a truncated Evans Blue (EB) moiety.[1][2] This modification enables binding to serum albumin, which extends the compound's half-life in circulation, potentially leading to increased accumulation in tumors and enhanced therapeutic efficacy.[2][3][4] This document details the key quantitative metrics, experimental methodologies, and underlying mechanisms relevant to its preclinical evaluation.

Lutetium-177 (¹⁷⁷Lu) this compound functions as a targeted radiopharmaceutical.[3] The PSMA-617 component is a high-affinity ligand that specifically binds to the prostate-specific membrane antigen (PSMA), a transmembrane protein significantly overexpressed on the surface of most prostate cancer cells.[5][6] The attached Evans Blue moiety reversibly binds to circulating serum albumin, prolonging the radioligand's presence in the bloodstream.[3][7] Upon reaching a tumor cell, the ligand binds to PSMA and is internalized.[5][8] The radioisotope, ¹⁷⁷Lu, then decays, emitting beta particles that induce DNA damage within the cancer cell and surrounding cells, ultimately leading to apoptosis.[5]

References

- 1. researchgate.net [researchgate.net]

- 2. Design of PSMA ligands with modifications at the inhibitor part: an approach to reduce the salivary gland uptake of radiolabeled PSMA inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mediatum.ub.tum.de [mediatum.ub.tum.de]

- 4. pubs.acs.org [pubs.acs.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. isosolutions.com [isosolutions.com]

- 7. Evans blue-modified radiolabeled fibroblast activation protein inhibitor as long-acting cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent of EB-PSMA-617: A Technical Guide to its Discovery and Synthesis for Targeted Radioligand Therapy

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prostate-specific membrane antigen (PSMA) has emerged as a pivotal target for the diagnosis and treatment of prostate cancer. The development of radiolabeled small molecule inhibitors of PSMA has revolutionized the management of metastatic castration-resistant prostate cancer (mCRPC). Among these, PSMA-617 has shown considerable promise. To further enhance its therapeutic efficacy, a modified version, EB-PSMA-617, was developed. This technical guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of this compound, a novel radiopharmaceutical designed for improved pharmacokinetic properties and enhanced tumor targeting. We detail the experimental protocols for its synthesis and radiolabeling, present key quantitative data in a comparative format, and visualize the underlying scientific principles through structured diagrams.

Introduction: The Rationale for this compound

PSMA is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an ideal target for targeted therapies.[1][2] Small molecule inhibitors, such as PSMA-617, can be coupled with diagnostic or therapeutic radionuclides to respectively visualize or irradiate tumors.[3][4][5] While [¹⁷⁷Lu]Lu-PSMA-617 has demonstrated significant clinical efficacy in treating mCRPC, its relatively rapid clearance from the body can limit the radiation dose delivered to the tumor.[6][7]

To address this limitation, researchers postulated that modifying PSMA-617 to enhance its circulation half-life would lead to increased tumor uptake and improved therapeutic outcomes.[6][8] This led to the development of this compound, which incorporates a truncated Evans blue (EB) moiety.[6][9] Evans blue is known for its high affinity for serum albumin, the most abundant protein in blood plasma.[9][10] By attaching an EB derivative to PSMA-617, the resulting molecule can bind to circulating albumin, thereby extending its half-life in the bloodstream and providing a longer window for accumulation in PSMA-expressing tumors.[6][8][10]

Mechanism of Action

The therapeutic principle of this compound lies in its ability to specifically deliver a cytotoxic payload of radiation to cancer cells.[10]

The key steps are:

-

Intravenous Administration and Albumin Binding: Following intravenous injection, the EB moiety of this compound rapidly binds to serum albumin.[10] This complex formation significantly increases the hydrodynamic size of the radiopharmaceutical, preventing its rapid renal clearance and prolonging its circulation time.[9][11]

-

Tumor Targeting and Binding: The PSMA-targeting component of the molecule retains its high affinity for PSMA expressed on prostate cancer cells. As the albumin-bound this compound circulates, it preferentially accumulates at tumor sites.[9]

-

Internalization and Radionuclide Decay: Upon binding to PSMA, the entire complex is internalized by the cancer cell.[2] The chelated therapeutic radionuclide, such as Lutetium-177 (¹⁷⁷Lu), then decays, emitting beta particles that induce DNA damage and ultimately lead to cell death.[2] The limited tissue penetration of these particles minimizes damage to surrounding healthy tissues.[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process involving the modification of the PSMA-617 precursor and its subsequent conjugation with an Evans blue derivative.

Synthesis of PSMA-617 Precursor

The synthesis of the PSMA-617 precursor is a complex process often achieved through solid-phase peptide synthesis (SPPS) or solution-phase methods.[1][12][13] A common approach involves the use of Fmoc (9-fluorenylmethyloxycarbonyl) protecting group chemistry to assemble the peptide backbone, followed by the introduction of the urea-based PSMA-binding motif.[1][12] The DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) chelator is typically incorporated to enable stable complexation with various radiometals.[14]

Modification of PSMA-617 and Conjugation with Evans Blue Derivative

A published method for the synthesis of this compound involves the following key steps[6][8]:

-

Thiolation of PSMA-617: A 2-thiol acetate group is conjugated to the primary amine of the PSMA-617 precursor.

-

Reaction with Maleimide-Functionalized EB: The thiol-modified PSMA-617 is then reacted with a maleimide-functionalized Evans blue derivative.

This reaction yields the final this compound conjugate, ready for radiolabeling.

Radiolabeling of this compound

The DOTA chelator on this compound allows for versatile radiolabeling with various medically relevant radionuclides. The general procedure involves the chelation of the radionuclide under controlled pH, temperature, and time to ensure high radiochemical purity and yield.[3]

Radiolabeling with Lutetium-177 (¹⁷⁷Lu)

¹⁷⁷Lu is a beta-emitting radionuclide widely used for therapeutic applications.[3]

Experimental Protocol for ¹⁷⁷Lu-EB-PSMA-617:

-

Materials:

-

This compound precursor

-

No-carrier-added ¹⁷⁷LuCl₃ in 0.04 M HCl

-

Sodium acetate buffer (e.g., 0.1 M, pH 5.5) or Ascorbate buffer (pH 4.5-5.0)

-

Ascorbic acid solution (e.g., 50 mg/mL) as a radiostabilizer

-

Sterile, pyrogen-free reaction vials

-

Heating block or water bath

-

Dose calibrator

-

Sterile filters (0.22 µm)

-

-

Procedure:

-

In a sterile reaction vial, combine the required volume of buffer and the desired amount of this compound precursor.

-

Carefully add the required activity of ¹⁷⁷LuCl₃ to the vial and gently mix.

-

Incubate the reaction mixture at an elevated temperature (e.g., 95°C) for a specified time (e.g., 15-30 minutes).[3]

-

After incubation, allow the vial to cool to room temperature.

-

Add ascorbic acid solution to prevent radiolysis.[3]

-

Perform quality control checks.

-

Radiolabeling with Gallium-68 (⁶⁸Ga)

⁶⁸Ga is a positron-emitting radionuclide used for PET imaging.

Experimental Protocol for [⁶⁸Ga]Ga-EB-PSMA-617:

-

Materials:

-

This compound precursor

-

⁶⁸Ge/⁶⁸Ga generator

-

0.1 M HCl for generator elution

-

Reaction buffers (e.g., HEPES or sodium acetate)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18) for purification

-

Sterile vials and filters

-

Ethanol and saline for formulation

-

-

Procedure (often automated):

-

Elute the ⁶⁸Ga from the generator using 0.1 M HCl.

-

The ⁶⁸Ga eluate is trapped on a cation exchange cartridge.

-

The ⁶⁸Ga is then eluted into the reaction vessel containing the this compound precursor and buffer.

-

The reaction is heated for a short period.

-

The reaction mixture is passed through a C18 SPE cartridge to trap the [⁶⁸Ga]Ga-EB-PSMA-617.

-

The cartridge is washed to remove impurities.

-

The final product is eluted from the cartridge with an ethanol/water mixture and formulated in saline for injection.[15]

-

The final product is passed through a sterile filter.[15]

-

Quality Control

Comprehensive quality control is essential to ensure the safety and efficacy of the radiopharmaceutical.

Table 1: Quality Control Parameters for Radiolabeled this compound

| Parameter | Method | Specification |

| Appearance | Visual Inspection | Clear, colorless, and free of particulate matter |

| pH | pH meter or pH strips | Typically between 4.5 and 8.5 |

| Radiochemical Purity (RCP) | Radio-HPLC, Radio-TLC | >95% |

| Radionuclidic Purity | Gamma Spectroscopy | Specific to the radionuclide used |

| Sterility | Standard microbiological testing | Sterile |

| Endotoxins | Limulus Amebocyte Lysate (LAL) test | Within acceptable limits |

| Residual Solvents | Gas Chromatography (GC) | Within acceptable limits |

Preclinical and Clinical Data

Preclinical studies in tumor-bearing mice have demonstrated the superior pharmacokinetic profile of this compound compared to PSMA-617.[6][8]

Table 2: Comparative Preclinical Data of ¹⁷⁷Lu-labeled PSMA-617 and this compound

| Parameter | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-EB-PSMA-617 | Reference |

| Blood Half-life | Shorter | Extended | [6][8] |

| Tumor Uptake | Lower | Significantly Higher | [6][8] |

| Therapeutic Efficacy | Tumor growth delay | Tumor eradication at a single low dose | [6][8][16] |

First-in-human studies have confirmed the enhanced tumor accumulation of ¹⁷⁷Lu-EB-PSMA-617.[17] Clinical trials have shown that ¹⁷⁷Lu-EB-PSMA-617 has a higher absorbed dose in tumors compared to ¹⁷⁷Lu-PSMA-617.[17][18] While this leads to improved therapeutic response, it also results in higher absorbed doses in the red bone marrow and kidneys, necessitating careful dose escalation studies to determine the optimal therapeutic window.[17][18][19]

Visualizing the Workflow and Pathways

Synthesis and Radiolabeling Workflow

Caption: Workflow for the synthesis and radiolabeling of this compound.

Mechanism of Action Pathway

Caption: Cellular mechanism of action for this compound.

Conclusion

This compound represents a significant advancement in the field of PSMA-targeted radioligand therapy. By leveraging the albumin-binding properties of Evans blue, this novel agent demonstrates improved pharmacokinetics, leading to enhanced tumor accumulation and superior therapeutic efficacy in preclinical models. While early clinical data are promising, further investigation is required to optimize dosing strategies and fully realize the clinical potential of this innovative radiopharmaceutical. The detailed protocols and data presented in this guide aim to facilitate further research and development in this exciting area of oncology.

References

- 1. barc.gov.in [barc.gov.in]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. Lutetium-177-Labeled Prostate-Specific Membrane Antigen-617 for Molecular Imaging and Targeted Radioligand Therapy of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. urotoday.com [urotoday.com]

- 8. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. openmedscience.com [openmedscience.com]

- 10. Facebook [cancer.gov]

- 11. researchgate.net [researchgate.net]

- 12. chemrxiv.org [chemrxiv.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. benchchem.com [benchchem.com]

- 16. jnm.snmjournals.org [jnm.snmjournals.org]

- 17. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. 177Lu-EB-PSMA Radioligand Therapy with Escalating Doses in Patients with Metastatic Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Structural Analysis of EB-PSMA-617

Abstract

Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical target for the diagnosis and treatment of prostate cancer. PSMA-617, a urea-based small molecule inhibitor, has been a benchmark ligand for targeted radionuclide therapy. To enhance its pharmacokinetic properties, particularly its circulation half-life, PSMA-617 has been modified with an Evans Blue (EB) derivative to create this compound. This modification leverages the natural affinity of Evans Blue for serum albumin, thereby prolonging the agent's residence time in the blood and potentially increasing its accumulation in tumors. This technical guide provides a comprehensive overview of the structural analysis of this compound, detailing its design rationale, binding mechanisms, and the preclinical and clinical data supporting its development. We present quantitative data in structured tables, provide detailed experimental methodologies, and visualize key processes using diagrams.

Introduction and Design Rationale

PSMA is a transmembrane protein significantly overexpressed on the surface of prostate cancer cells, making it an excellent target for radioligand therapy (RLT).[1] The therapeutic agent ¹⁷⁷Lu-PSMA-617 has shown considerable success in treating metastatic castration-resistant prostate cancer (mCRPC).[2][3] However, its relatively rapid clearance from the bloodstream can limit the radiation dose delivered to the tumor.[4]

To address this limitation, this compound was developed.[1] The core concept involves conjugating a truncated Evans Blue (EB) moiety to the PSMA-617 molecule.[1][5] Evans Blue is well-known for its high affinity to serum albumin.[1] By incorporating this moiety, this compound is designed to bind to circulating albumin, which acts as a carrier, thereby extending the radioligand's plasma half-life.[6] This prolonged circulation is hypothesized to increase the probability of the agent accumulating at tumor sites, enhancing therapeutic efficacy and potentially allowing for lower or less frequent dosing.[1][4][7]

Molecular Structure and Synthesis

This compound is a derivative of PSMA-617. The base molecule, PSMA-617, consists of three key components: a urea-based motif (Glu-urea-Lys) that binds to the active site of PSMA, a linker region, and a chelator (like DOTA) for radiolabeling with therapeutic or diagnostic radionuclides (e.g., ¹⁷⁷Lu, ⁶⁸Ga).[2][8] In this compound, a truncated Evans Blue molecule is attached to this core structure.[5]

The structural difference between PSMA-617 and this compound is the addition of the albumin-binding EB moiety.[9]

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves a multi-step process:[4][7][10]

-

Modification of PSMA-617: A 2-thiol acetate group is conjugated onto the primary amine of the PSMA-617 molecule. This step introduces a reactive thiol group.

-

Preparation of EB Derivative: An Evans Blue derivative is functionalized with a maleimide group. The maleimide group is highly reactive towards thiols.

-

Conjugation Reaction: The thiol-modified PSMA-617 is reacted with the maleimide-functionalized Evans Blue derivative. The thiol group on PSMA-617 attacks the maleimide double bond, forming a stable thioether linkage.

-

Purification: The final product, this compound, is purified using methods such as high-performance liquid chromatography (HPLC) to ensure high purity before radiolabeling.

Structural Analysis and Binding Mechanism

Interaction with PSMA

The foundational binding interaction is governed by the PSMA-617 core. The first crystal structure of the PSMA/PSMA-617 complex revealed that the Glu-urea-Lys motif binds within the S1' pocket and the active site of PSMA, consistent with other urea-based inhibitors.[11] The linker region of PSMA-617 adopts a folded conformation within the PSMA binding cavity.[11][12][13] While a specific crystal structure for this compound is not yet available, it is expected that the core PSMA-binding motif retains this interaction. The large EB moiety likely extends away from the enzyme's active site.

Interaction with Serum Albumin

The key feature of this compound is its ability to bind non-covalently to serum albumin. This interaction significantly alters its pharmacokinetics. The extended circulation allows for a prolonged time window for the molecule to bind to PSMA on tumor cells.[4][7][10]

Quantitative Analysis

The modification of PSMA-617 with the EB moiety has been shown to improve its binding affinity and pharmacokinetic profile.

Table 1: In Vitro Binding Affinity

| Compound | Cell Line | IC50 (nM) |

| This compound | 22Rv1 | 7.91[14] |

| PSMA-617 | 22Rv1 | 27.49[14] |

| PSMA-617 | LNCaP / C4-2 | ~5[11] |

Table 2: Pharmacokinetic Parameters (First-in-Human Study)

| Parameter | ¹⁷⁷Lu-EB-PSMA-617 |

| Blood Half-Life (t₁/₂α) | ~5.26 hours[5] |

| Blood Half-Life (t₁/₂β) | ~143.9 hours[5] |

Table 3: Biodistribution and Dosimetry Comparison (Human Data)

| Organ / Tissue | ¹⁷⁷Lu-EB-PSMA-617 (mSv/MBq) | ¹⁷⁷Lu-PSMA-617 (mSv/MBq) | Fold Increase |

| Red Bone Marrow | 0.0547 ± 0.0062[5][15][16] | 0.0084 ± 0.0057[5][15][16] | ~6.5x |

| Kidneys | 2.39 ± 0.69[5][15][16] | 0.39 ± 0.06[5][15][16] | ~6.1x |

| Tumor Accumulation | ~3.02-fold higher accumulated radioactivity [15] | Baseline | - |

Data from a first-in-human study comparing the two agents. The higher absorbed doses in organs like kidneys and bone marrow are noted, though they were well-tolerated at the administered low dose.[5][15]

Experimental Protocols

Cell-Binding Affinity Assay

Competitive binding assays are used to determine the half-maximal inhibitory concentration (IC50).[11]

-

Cell Culture: PSMA-positive cells (e.g., LNCaP, 22Rv1) are cultured in appropriate media.

-

Competition: Cells are incubated with a constant concentration of a radiolabeled PSMA ligand (e.g., [¹⁷⁷Lu]Lu-PSMA-617) and varying concentrations of the non-radiolabeled test compounds (e.g., this compound, PSMA-617).

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Washing & Lysis: Unbound ligand is washed away, and the cells are lysed.

-

Quantification: The radioactivity in the cell lysate is measured using a gamma counter.

-

Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor to calculate the IC50 value.

Cellular Internalization Assay

This assay distinguishes between membrane-bound and internalized radioligand.[11]

-

Incubation: PSMA-positive cells are incubated with the radiolabeled compound (e.g., [¹⁷⁷Lu]Lu-EB-PSMA-617) at 37°C for various time points.

-

Surface Wash: At each time point, the supernatant is collected. The cells are then washed with an acidic buffer (e.g., glycine buffer, pH 2.8) to strip the surface-bound radioactivity. This wash fraction contains the membrane-bound ligand.

-

Cell Lysis: The remaining cells are lysed (e.g., with 1N NaOH). The lysate contains the internalized radioactivity.

-

Measurement: The radioactivity in the initial supernatant, the acid wash, and the cell lysate is measured.

-

Calculation: The percentage of internalized versus membrane-bound ligand is calculated. This compound has been shown to retain a high internalization rate.[4][7][10]

In Vivo Biodistribution Studies

Animal models are used to assess the distribution of the radioligand in different organs and the tumor.[4][7]

-

Animal Model: Tumor-bearing mice (e.g., with PC3-PIP xenografts) are used.

-

Injection: A known amount of the radiolabeled compound (e.g., ¹⁷⁷Lu-EB-PSMA-617) is injected intravenously.

-

Time Points: At various time points post-injection (e.g., 2, 24, 72, 120, 168 hours), cohorts of mice are euthanized.

-

Organ Harvesting: Tumors and major organs (blood, liver, kidneys, spleen, etc.) are harvested and weighed.

-

Radioactivity Measurement: The radioactivity in each sample is measured using a gamma counter.

-

Data Expression: The data is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g). Preclinical studies showed that this compound resulted in significantly higher accumulation in PSMA+ tumors compared to PSMA-617.[4][7][10]

Conclusion

The structural modification of PSMA-617 to create this compound represents a rational drug design strategy aimed at improving the pharmacokinetic properties of a proven therapeutic scaffold. By incorporating an albumin-binding moiety, this compound achieves a significantly longer circulation half-life, which translates to higher tumor accumulation and enhanced therapeutic potential, as demonstrated in both preclinical and early clinical studies.[5][17] While the increased residence time also leads to higher radiation doses to healthy organs like the kidneys and bone marrow, initial human studies suggest these are manageable at therapeutic doses.[5][15] The structural and functional analysis of this compound provides a strong foundation for its continued development as a next-generation radioligand therapy for prostate cancer.

References

- 1. openmedscience.com [openmedscience.com]

- 2. Prostate specific membrane antigen binding radiopharmaceuticals: Current data and new concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Facebook [cancer.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A New Class of PSMA-617-Based Hybrid Molecules for Preoperative Imaging and Intraoperative Fluorescence Navigation of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. isosolutions.com [isosolutions.com]

- 11. Structure–Activity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structures of the GCPII and PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions complexes [xray.cz]

- 13. Item - StructureâActivity Relationships and Biological Insights into PSMA-617 and Its Derivatives with Modified Lipophilic Linker Regions - American Chemical Society - Figshare [acs.figshare.com]

- 14. researchgate.net [researchgate.net]

- 15. isosolutions.com [isosolutions.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

Technical Whitepaper: EB-PSMA-617 for Theranostics in Non-Prostate PSMA-Expressing Tumors

Executive Summary

Prostate-Specific Membrane Antigen (PSMA) has emerged as a transformative target for cancer theranostics, primarily in prostate cancer. However, its expression is not confined to the prostate; PSMA is significantly upregulated in the neovasculature of a wide array of solid tumors, including renal cell carcinoma, glioblastoma, soft tissue sarcomas, and gastric and colorectal cancers, presenting a compelling target for anti-angiogenic radioligand therapy (RLT).[1][2][3][4] Standard PSMA-targeting agents like PSMA-617 exhibit suboptimal pharmacokinetics, characterized by rapid clearance that limits tumor uptake.[5][6]

EB-PSMA-617 is an advanced therapeutic agent designed to overcome this limitation. By incorporating an Evans blue (EB) moiety, it leverages a reversible, high-affinity binding to circulating serum albumin.[5][7] This modification significantly extends its circulation half-life, leading to enhanced tumor accumulation and retention.[5][6] Preclinical and initial clinical data, primarily from prostate cancer models, demonstrate the superiority of this compound over its non-albumin-binding counterpart, achieving remarkable therapeutic efficacy with a reduced dosing frequency.[5][8][9] This whitepaper provides a comprehensive technical overview of this compound, its mechanism, supporting data, and detailed experimental protocols to guide its application and development for non-prostate, PSMA-expressing malignancies.

The Rationale: Targeting PSMA in Non-Prostate Tumors

Contrary to its name, PSMA (encoded by the FOLH1 gene) is expressed by neovascular endothelial cells of various cancers.[2] This expression is crucial for tumor-related angiogenesis, making PSMA an attractive target for therapies aimed at disrupting the tumor's blood supply.[2][3] Immunohistochemistry studies have confirmed PSMA expression in the tumor-associated neovasculature of numerous solid tumors, validating the potential for PSMA-targeted imaging and RLT beyond prostate cancer.[1][4][10][11]

Mechanism of this compound

The core innovation of this compound is its enhanced pharmacokinetics. The conjugated Evans blue derivative binds to serum albumin, creating a large complex that avoids rapid renal clearance. This prolonged circulation allows for greater accumulation at the tumor site, where it binds to PSMA on endothelial cells. Once bound, the radionuclide payload (e.g., ¹⁷⁷Lu or ²²⁵Ac) delivers cytotoxic radiation directly to the tumor's vasculature.

Caption: Mechanism of ¹⁷⁷Lu-EB-PSMA-617 action.

Quantitative Preclinical Data

The majority of quantitative data for this compound comes from preclinical studies using PSMA-positive prostate cancer xenograft models (PC3-PIP). These studies provide a robust framework for understanding its potential in other PSMA-expressing tumors.

Comparative Biodistribution

Biodistribution studies in PC3-PIP tumor-bearing mice highlight the superior tumor uptake and retention of ¹⁷⁷Lu-EB-PSMA-617 compared to the standard ¹⁷⁷Lu-PSMA-617. The prolonged blood half-life results in significantly higher accumulation in PSMA+ tumors.[5][6]

Table 1: Biodistribution of ¹⁷⁷Lu-EB-PSMA-617 vs. ¹⁷⁷Lu-PSMA-617 in PC3-PIP Xenografts (%ID/g)

| Time Post-Injection | Organ | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-EB-PSMA-617 | Fold Increase |

|---|---|---|---|---|

| 4h | Blood | 2.3 ± 0.4 | 19.8 ± 3.5 | 8.6x |

| Tumor | 10.9 ± 2.1 | 24.5 ± 4.2 | 2.2x | |

| Kidney | 4.9 ± 1.5 | 6.8 ± 1.1 | 1.4x | |

| 24h | Blood | 0.1 ± 0.0 | 12.1 ± 2.8 | 121.0x |

| Tumor | 8.7 ± 1.9 | 35.1 ± 6.3 | 4.0x | |

| Kidney | 1.1 ± 0.3 | 5.9 ± 1.0 | 5.4x | |

| 72h | Blood | N/A | 6.2 ± 1.5 | - |

| Tumor | 3.5 ± 0.8 | 29.8 ± 5.5 | 8.5x | |

| Kidney | 0.3 ± 0.1 | 4.1 ± 0.7 | 13.7x |

(Data synthesized from preclinical studies in PC3-PIP tumor-bearing mice.[5][6])

Therapeutic Efficacy

The enhanced tumor uptake translates directly to superior therapeutic efficacy. In preclinical models, a single low dose of ¹⁷⁷Lu-EB-PSMA-617 was sufficient to eradicate established tumors, a result not achieved with a comparable dose of ¹⁷⁷Lu-PSMA-617.[5][8][12]

Table 2: Preclinical Therapeutic Efficacy in PC3-PIP Xenografts

| Agent | Dose | Outcome | Reference |

|---|---|---|---|

| Saline | N/A | Continuous tumor growth | [8] |

| ¹⁷⁷Lu-PSMA-617 | 18.5 MBq | Temporary tumor growth delay | [8] |

| ¹⁷⁷Lu-EB-PSMA-617 | 7.4 MBq | Complete tumor eradication | [8][12] |

| ¹⁷⁷Lu-EB-PSMA-617 | 18.5 MBq | Complete tumor eradication | [8] |

| ⁹⁰Y-EB-PSMA-617 | 1.85 MBq | Complete tumor eradication |[5][6] |

Clinical Translation and Dosimetry

The first-in-human study of ¹⁷⁷Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer (mCRPC) confirmed the preclinical findings of higher tumor accumulation.[9]

Table 3: Comparative Human Dosimetry (mSv/MBq)

| Organ | ¹⁷⁷Lu-PSMA-617 | ¹⁷⁷Lu-EB-PSMA-617 | Fold Increase |

|---|---|---|---|

| Red Bone Marrow | 0.0084 ± 0.0057 | 0.0547 ± 0.0062 | 6.5x |

| Kidneys | 0.39 ± 0.06 | 2.39 ± 0.69 | 6.1x |

(Data from a first-in-human study in mCRPC patients.[9])

The accumulated radioactivity in bone metastasis was approximately 3-fold higher for ¹⁷⁷Lu-EB-PSMA-617 compared to ¹⁷⁷Lu-PSMA-617.[9] While dosimetry in critical organs like kidneys and red marrow was also higher, the low doses administered were well-tolerated.[9] These findings are crucial for planning future trials in non-prostate cancers. A clinical trial is currently evaluating ¹⁷⁷Lu-EB-PSMA-617 in patients with Renal Cell Carcinoma (NCT05170555), signaling the expansion of this agent beyond prostate cancer.[13]

Experimental Protocols

Detailed methodologies are critical for the replication and advancement of research in this field.

Synthesis of this compound

The synthesis involves modifying PSMA-617 to introduce a thiol group, which then reacts with a maleimide-functionalized Evans blue derivative that already contains the DOTA chelator.[5][6]

-

Thiolation of PSMA-617: PSMA-617 is modified by conjugating a 2-thiol acetate group onto its primary amine.

-

Maleimide Reaction: The thiolated PSMA-617 is reacted with a maleimide functional group of an Evans blue derivative. This EB derivative is pre-conjugated with the DOTA chelator.

-

Purification: The final product, this compound, is purified using high-performance liquid chromatography (HPLC).

Radiolabeling of this compound with Lutetium-177

This protocol is adapted from standard methods for DOTA-conjugated peptides.[14][15]

-

Reagents:

-

This compound precursor

-

¹⁷⁷LuCl₃ in 0.05 M HCl

-

Ammonium acetate buffer (0.2 M, pH 5.5)

-

Gentisic acid solution (for quenching)

-

Sterile saline

-

-

Procedure:

-

Combine 10-20 µg of this compound precursor with 200 µL of ammonium acetate buffer in a sterile reaction vial.

-

Add the required activity of ¹⁷⁷LuCl₃ (e.g., 370-740 MBq).

-

Incubate the reaction mixture at 95-100°C for 20-30 minutes.

-

Cool the vial to room temperature.

-

Quality Control: Determine the radiochemical purity (RCP) using instant thin-layer chromatography (ITLC) and/or radio-HPLC. An RCP of >98% is typically desired.[16]

-

Formulate the final dose for injection by diluting with sterile saline.

-

Caption: Preclinical workflow for this compound evaluation.

In Vivo Biodistribution and Therapy Studies

These studies are typically performed in immunodeficient mice bearing xenografts of human tumors whose neovasculature expresses PSMA.[8][16]

-

Animal Model: Establish tumor xenografts (e.g., human renal cell carcinoma, sarcoma) in nude mice. Wait for tumors to reach a specified size (e.g., 100-150 mm³).

-

Injection: Intravenously inject a defined activity of the radiolabeled compound (e.g., 5 MBq for biodistribution, 7.4-18.5 MBq for therapy) into cohorts of mice.[8][16]

-

Biodistribution Protocol:

-

At designated time points (e.g., 1, 4, 24, 48, 96 hours), euthanize a cohort of mice.[16]

-

Collect and weigh major organs and tissues (tumor, blood, kidney, liver, muscle, etc.).

-

Measure the radioactivity in each sample using a gamma counter.

-

Calculate the uptake as the percentage of the injected dose per gram of tissue (%ID/g).

-

-

Therapy Protocol:

-

Administer a single therapeutic dose of the agent.

-

Monitor tumor size with calipers and animal body weight regularly (e.g., twice weekly) for a defined period (e.g., 45 days).[8]

-

Define experimental endpoints, such as maximum tumor size or significant weight loss.

-

Compare outcomes (tumor growth inhibition, survival) between treatment groups and a saline control group.

-

Future Directions and Conclusion

The unique pharmacokinetic profile of this compound, characterized by high albumin binding and extended circulation, results in significantly enhanced tumor uptake and therapeutic efficacy in preclinical models. While the bulk of existing data is derived from prostate cancer research, the foundational principle of targeting PSMA in the tumor neovasculature provides a strong rationale for its application in a wide range of other solid tumors.

Future research must focus on:

-

Clinical Trials: Expanding clinical trials of ¹⁷⁷Lu-EB-PSMA-617 and potentially ²²⁵Ac-EB-PSMA-617 to non-prostate malignancies like renal cell carcinoma, glioblastoma, and soft tissue sarcomas.

-

Dosimetry and Safety: Carefully evaluating the dosimetry and safety profile in these new patient populations, particularly concerning renal and hematologic toxicity.

-

Patient Selection: Developing robust patient selection criteria using PSMA-PET imaging to identify non-prostate cancer patients who are most likely to benefit from this targeted therapy.

This compound represents a promising next-generation radiopharmaceutical with the potential to become a powerful tool in the treatment of various solid tumors by effectively targeting the common vulnerability of tumor neovasculature.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. PSMA radioligand therapy for solid tumors other than prostate cancer: background, opportunities, challenges, and first clinical reports - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]

- 4. Expression of PSMA in tumor neovasculature of high grade sarcomas including synovial sarcoma, rhabdomyosarcoma, undifferentiated sarcoma and MPNST - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. jnm.snmjournals.org [jnm.snmjournals.org]

- 9. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. oncotarget.com [oncotarget.com]

- 12. Efficient Radiotherapy for PSMA-Positive Tumors with a Single Dose of 177Lu-EB-PSMA-617 in Mice [synapse.patsnap.com]

- 13. PSMA-targeted therapy for non-prostate cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | 177Lu-labeled PSMA targeting therapeutic with optimized linker for treatment of disseminated prostate cancer; evaluation of biodistribution and dosimetry [frontiersin.org]

- 15. [225Ac]Ac-PSMA-617 production method: development of an efficient and reproducible radiolabelling process for establish a clinical routine production - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

Initial safety and dosimetry studies of 177Lu-EB-PSMA-617

An In-depth Technical Guide on the Initial Safety and Dosimetry of ¹⁷⁷Lu-EB-PSMA-617

Introduction

Lutetium-177 (¹⁷⁷Lu)-EB-PSMA-617 is an innovative radiopharmaceutical developed for targeted radionuclide therapy of prostate cancer. It represents an evolution of the well-established ¹⁷⁷Lu-PSMA-617, modified to enhance its pharmacokinetic properties.[1] The core of this modification is the conjugation of a truncated Evans Blue (EB) molecule to the PSMA-617 ligand.[2][3] Evans Blue is known for its high affinity for serum albumin, the most abundant protein in blood plasma.[4] By incorporating the EB moiety, ¹⁷⁷Lu-EB-PSMA-617 is designed to bind to albumin in the bloodstream, thereby extending its circulation half-life.[1][4][5] This prolonged circulation is intended to increase the accumulation and retention of the radiopharmaceutical in Prostate-Specific Membrane Antigen (PSMA)-expressing tumor tissues, potentially leading to a higher therapeutic efficacy with a reduced administered dose.[1][2][5]

This technical guide provides a detailed overview of the initial clinical studies assessing the safety, biodistribution, and dosimetry of ¹⁷⁷Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer (mCRPC).

Mechanism of Action

The therapeutic strategy of ¹⁷⁷Lu-EB-PSMA-617 is multi-faceted, leveraging targeted delivery and enhanced pharmacokinetics.

-

PSMA Targeting : The PSMA-617 component is a ligand that specifically binds to the Prostate-Specific Membrane Antigen, a protein highly overexpressed on the surface of most prostate cancer cells.[4]

-

Albumin Binding and Extended Circulation : Upon intravenous administration, the Evans Blue moiety rapidly binds to serum albumin. This complexation significantly increases the hydrodynamic radius of the agent, slowing its clearance from the bloodstream.[4][6] This extended half-life provides a longer window for the PSMA-617 ligand to locate and bind to tumor cells.[5][6]

-

Internalization and Therapeutic Effect : Once bound to PSMA on the tumor cell surface, the radiopharmaceutical is internalized. The radioisotope, ¹⁷⁷Lu, then decays, emitting beta particles that induce DNA damage and subsequent cell death in the targeted cancer cells and, to a lesser extent, in their immediate vicinity.[4][7]

Experimental Protocols: First-in-Human Study

The initial evaluation of ¹⁷⁷Lu-EB-PSMA-617 was conducted in a translational study involving patients with mCRPC. The protocol was designed to assess its safety, dosimetry, and preliminary therapeutic response in comparison to the standard ¹⁷⁷Lu-PSMA-617.[2][8][9]

Patient Selection and Grouping:

-

All patients were confirmed to have PSMA-positive disease via ⁶⁸Ga-PSMA-617 PET/CT imaging.[3]

-

Group 1 (¹⁷⁷Lu-EB-PSMA-617): Four patients received a single intravenous injection of 0.80–1.11 GBq (21.5–30 mCi) of ¹⁷⁷Lu-EB-PSMA-617.[2][8][9]

-

Group 2 (¹⁷⁷Lu-PSMA-617): Five patients received a single dose of 1.30–1.42 GBq (35–38.4 mCi) of ¹⁷⁷Lu-PSMA-617 for comparison.[2][8][9]

Radiopharmaceutical Administration:

-

Patients received intravenous hydration with 2,000 mL of 0.9% NaCl, starting 30 minutes prior to administration.[2]

-

The radiopharmaceutical, diluted in 100 mL of physiological saline, was administered via a slow intravenous infusion over 20–30 minutes.[2]

Imaging and Dosimetry:

-

Imaging Schedule:

-

Dosimetry Calculation: The OLINDA/EXM 1.0 software was used to calculate the absorbed doses in various organs based on the imaging data.[3]

Safety and Response Evaluation:

-

Blood samples were collected at multiple time points to assess pharmacokinetics.[3]

-

Hematologic status, as well as liver and renal function, were monitored before and one week after the injection.[3]

-

Therapeutic response was evaluated by comparing ⁶⁸Ga-PSMA-617 PET/CT scans performed before and one month after treatment.[8][9]

Quantitative Data Summary

The initial studies revealed significant differences in biodistribution and dosimetry between ¹⁷⁷Lu-EB-PSMA-617 and ¹⁷⁷Lu-PSMA-617, alongside a favorable safety profile for the modified agent at the doses administered.

Dosimetry Results

The modification with Evans Blue led to higher absorbed doses in tumors as well as in certain healthy organs, most notably the kidneys and red bone marrow.

Table 1: Comparative Absorbed Doses in Key Organs

| Organ | ¹⁷⁷Lu-EB-PSMA-617 (mSv/MBq) | ¹⁷⁷Lu-PSMA-617 (mSv/MBq) | P-value | Reference |

|---|---|---|---|---|

| Kidneys | 2.39 ± 0.69 | 0.39 ± 0.06 | < 0.01 | [2][8][9] |

| Red Bone Marrow | 0.0547 ± 0.0062 | 0.0084 ± 0.0057 | < 0.01 | [2][8][9] |

| Liver | 0.40 ± 0.12 | N/A | N/A | [3] |

| Spleen | 0.46 ± 0.02 | N/A | N/A | [3] |

| Small Intestine | 0.31 ± 0.16 | 0.28 ± 0.21 | 0.82 | [2] |

| Whole-Body Effective Dose | 0.08 ± 0.01 | N/A | N/A | [3] |

Data presented as mean ± standard deviation. N/A indicates data not available in the comparative study.

Tumor Accumulation and Therapeutic Response

The extended circulation of ¹⁷⁷Lu-EB-PSMA-617 resulted in significantly higher accumulation of radioactivity in tumors over time.

Table 2: Tumor Radioactivity Accumulation and Response

| Parameter | ¹⁷⁷Lu-EB-PSMA-617 | ¹⁷⁷Lu-PSMA-617 | P-value | Reference |

|---|---|---|---|---|

| Tumor Radioactivity Accumulation | ~3.02-fold higher | Baseline | N/A | [9] |

| Change in Tumor SUV (1-month post-treatment) | -32.43% ± 0.14% | +0.21% ± 0.37% | 0.002 | [2][8][9] |

Tumor accumulation was compared for bone metastases with a comparable baseline SUVmax of 10.0–15.0.

Initial Safety Profile

In the first-in-human study, the imaging dose of ¹⁷⁷Lu-EB-PSMA-617 was well tolerated by all four patients.[2] No clinically significant acute adverse effects were reported.[2][3] Despite the higher absorbed doses to the kidneys and red marrow, these were well tolerated at the low, single doses administered in this initial trial.[8][9]

Conclusion

The initial clinical studies of ¹⁷⁷Lu-EB-PSMA-617 demonstrate the success of the Evans Blue modification in extending the radiopharmaceutical's blood circulation and significantly enhancing its accumulation in PSMA-positive tumors.[8][9] A single, low imaging dose showed a notable therapeutic effect, as evidenced by a significant decrease in tumor SUV on post-treatment PET/CT scans.[2]

While the safety profile was favorable in this preliminary study, the dosimetry data revealed significantly higher radiation doses to the kidneys and red bone marrow compared to ¹⁷⁷Lu-PSMA-617.[2][8][9] This highlights these organs as critical for monitoring in future studies. Further investigations with escalated doses and varied administration frequencies are warranted to fully determine the therapeutic potential and long-term safety of this promising agent for the treatment of metastatic castration-resistant prostate cancer.[8][9]

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. First-in-Human Study of 177Lu-EB-PSMA-617 in Patients with Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jnm.snmjournals.org [jnm.snmjournals.org]

- 4. Facebook [cancer.gov]

- 5. Single Low-Dose Injection of Evans Blue Modified PSMA-617 Radioligand Therapy Eliminates Prostate-Specific Membrane Antigen Positive Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. jnm.snmjournals.org [jnm.snmjournals.org]

- 7. researchgate.net [researchgate.net]

- 8. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer | springermedicine.com [springermedicine.com]

- 9. First-in-human study of 177Lu-EB-PSMA-617 in patients with metastatic castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ¹⁷⁷Lu-EB-PSMA-617 Radiolabeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lutetium-177 (¹⁷⁷Lu) labeled PSMA-617 has emerged as a significant radiopharmaceutical for targeted radionuclide therapy of prostate cancer. To enhance its therapeutic efficacy, modifications to the PSMA-617 ligand have been explored. One such modification involves the conjugation of an Evans Blue (EB) derivative to the PSMA-617 molecule. This modification is designed to improve the pharmacokinetic profile of the radiopharmaceutical by extending its circulation half-life, which in turn can lead to increased tumor uptake and therapeutic efficacy.[1][2] This document provides a detailed protocol for the synthesis of the EB-PSMA-617 precursor and its subsequent radiolabeling with ¹⁷⁷Lu.

Principle

The synthesis of ¹⁷⁷Lu-EB-PSMA-617 involves a two-stage process. First, the PSMA-617 precursor is chemically modified to introduce a thiol (-SH) group. This is typically achieved by reacting the primary amine on PSMA-617 with a thiolating agent. In parallel, an Evans Blue derivative is functionalized with a maleimide group, a chemical moiety that readily reacts with thiols. The thiolated PSMA-617 is then conjugated to the maleimide-functionalized Evans Blue to form the this compound precursor.

The second stage is the radiolabeling process, where the DOTA chelator on the this compound precursor is complexed with ¹⁷⁷LuCl₃. This reaction is carried out under controlled conditions of pH, temperature, and time to ensure high radiochemical purity and yield.

Experimental Protocols

Part 1: Synthesis of this compound Precursor

Materials:

-

PSMA-617

-

N-Succinimidyl S-acetylthioacetate (SATA)

-

Hydroxylamine-HCl

-

Maleimide-functionalized Evans Blue derivative

-

Dimethylformamide (DMF)

-

Phosphate buffered saline (PBS), pH 7.2-7.4

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (ACN)

-

Deionized water

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

High-performance liquid chromatography (HPLC) system

Protocol:

-

Thiolation of PSMA-617:

-

Dissolve PSMA-617 in DMF.

-

Add a molar excess of SATA to the PSMA-617 solution.

-

Stir the reaction mixture at room temperature for 1-2 hours.

-

Monitor the reaction progress by HPLC.

-

Upon completion, add a deacetylation solution (e.g., 0.5 M hydroxylamine-HCl in PBS) to remove the acetyl protecting group from the thiol.

-

Incubate for 30 minutes at room temperature.

-

Purify the thiolated PSMA-617 using a C18 SPE cartridge. Elute the product with an acetonitrile/water mixture.

-

-

Conjugation of Thiolated PSMA-617 with Maleimide-Evans Blue:

-

Dissolve the purified thiolated PSMA-617 in a phosphate buffer (pH 7.2-7.4).

-

Add the maleimide-functionalized Evans Blue derivative to the solution in a slight molar excess.

-

Stir the reaction mixture at room temperature for 2-4 hours, protected from light.

-

Monitor the formation of the this compound conjugate by HPLC.

-

Purify the final this compound precursor by preparative HPLC using a suitable gradient of acetonitrile and water with 0.1% TFA.

-

Lyophilize the collected fractions to obtain the purified this compound precursor as a solid.

-

Part 2: Radiolabeling of this compound with ¹⁷⁷Lu

Materials:

-

This compound precursor

-

¹⁷⁷LuCl₃ solution in 0.04 M HCl

-

Sodium ascorbate buffer (0.5 M, pH 4.5-5.5)

-

Sterile, pyrogen-free reaction vial

-

Heating block or water bath

-

Dose calibrator

-

Radio-thin-layer chromatography (radio-TLC) system

-

Radio-high-performance liquid chromatography (radio-HPLC) system

-

Sterile 0.22 µm filter

Protocol:

-

In a sterile reaction vial, add the required amount of this compound precursor (e.g., 10-50 µg).

-

Add sodium ascorbate buffer to the vial to maintain the pH between 4.5 and 5.5.

-

Carefully add the desired activity of ¹⁷⁷LuCl₃ solution to the reaction vial.

-

Gently mix the contents and incubate the vial in a heating block or water bath at 95-100°C for 15-30 minutes.

-

After incubation, allow the vial to cool to room temperature.

-

Perform quality control checks using radio-TLC and radio-HPLC to determine the radiochemical purity.

-

If the radiochemical purity is ≥95%, the product can be further processed for use. If not, purification using a C18 SPE cartridge may be necessary.

-

For final formulation, the solution can be passed through a 0.22 µm sterile filter.

Data Presentation

Table 1: Reaction Parameters for ¹⁷⁷Lu-EB-PSMA-617 Radiolabeling

| Parameter | Value |

| Precursor Amount | 10 - 50 µg |

| ¹⁷⁷Lu Activity | 1 - 10 mCi (37 - 370 MBq) |

| Reaction Buffer | 0.5 M Sodium Ascorbate |

| Reaction pH | 4.5 - 5.5 |

| Reaction Temperature | 95 - 100 °C |

| Incubation Time | 15 - 30 minutes |

Table 2: Quality Control Specifications for ¹⁷⁷Lu-EB-PSMA-617

| Parameter | Method | Specification |

| Radiochemical Purity | Radio-TLC / Radio-HPLC | ≥ 95% |

| Appearance | Visual Inspection | Clear, colorless solution |

| pH | pH strip or meter | 4.5 - 6.0 |

Visualizations